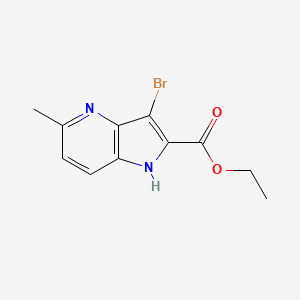

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

説明

特性

IUPAC Name |

ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-8(12)9-7(14-10)5-4-6(2)13-9/h4-5,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCUBBZDREOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179678 | |

| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132610-85-5 | |

| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester involves several steps. One common method includes the bromination of 5-methyl-4-azaindole followed by esterification with ethyl chloroformate . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

化学反応の分析

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester serves as a building block in the synthesis of various heterocyclic compounds. Its ability to undergo substitution reactions makes it valuable for creating complex organic molecules. The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the development of new materials and chemical processes .

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Anticancer Properties: Azaindole derivatives have shown efficacy in inhibiting kinases associated with cancer progression, such as Aurora kinases and CHK1. Studies suggest that 3-Bromo-5-methyl-4-azaindole derivatives could serve as lead compounds in developing anticancer drugs.

- Antimicrobial Activity: Preliminary studies indicate potential activity against various pathogens, including those responsible for malaria and trypanosomiasis. This suggests its versatility in combating infectious diseases.

Medicine

The compound is under investigation for its therapeutic potential in drug development. Its unique structure may allow it to interact with specific molecular targets, modulating their activity and leading to various biological effects. This interaction could influence drug metabolism and efficacy, making it a candidate for further pharmacological studies.

Anticancer Research

A study focused on designing kinase inhibitors using azaindole frameworks highlighted that derivatives similar to 3-Bromo-5-methyl-4-azaindole exhibited low nanomolar concentrations against specific kinases like CHK1, indicating strong potential as anticancer agents.

Antimicrobial Studies

Research into the antimicrobial properties of azaindoles has revealed that certain derivatives exhibit significant activity against Plasmodium falciparum, with IC50 values suggesting effective antiplasmodial action while maintaining low cytotoxicity against human liver cells.

作用機序

The mechanism of action of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester and related compounds.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Key Comparative Insights:

This makes it advantageous for targeting ATP-binding pockets in kinases . Thiazole derivatives () exhibit distinct electronic profiles due to sulfur’s electronegativity, favoring interactions in redox-active biological systems .

Substituent Effects :

- The bromine at position 3 (azaindole) in the target compound contrasts with bromine at position 7 (indole in ) or position 5 (isoxazole in ). Positional isomerism significantly impacts reactivity in cross-coupling reactions .

- The methyl group at position 5 (azaindole) increases steric hindrance compared to the hydroxypropyl group in , affecting solubility and binding affinity .

Solubility and Stability :

- The target compound’s ethyl ester group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, the HCl salt in improves solubility for in vitro assays .

- Thiazole derivatives () may exhibit better metabolic stability due to sulfur’s resistance to oxidation .

Synthetic Utility: The target compound’s bromine is strategically positioned for Suzuki-Miyaura couplings, a feature shared with 5-bromo-isoxazole () but less accessible in 7-bromo-indole () due to steric constraints . Amino and methoxy groups in enable diversification via amidation or alkylation, routes less feasible in the azaindole system .

Safety and Handling: Limited hazard data are available for the target compound, but brominated analogs generally require precautions against inhalation and skin contact. The HCl salt in may pose additional irritancy risks .

生物活性

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester is a compound with the molecular formula C₁₁H₁₁BrN₂O₂ and a molecular weight of approximately 283.13 g/mol. Its unique structure, featuring a bromo group, a methyl group, and an azaindole ring, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound is typically presented as a white to yellow solid and is soluble in organic solvents. It can be synthesized through various methods, including bromination of 5-methyl-4-azaindole followed by esterification with ethyl chloroformate. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂O₂ |

| Molecular Weight | 283.13 g/mol |

| Appearance | White to yellow solid |

| Solubility | Soluble in organic solvents |

This compound has been studied for its interactions with various biological targets. Preliminary data suggest that it may bind to enzymes involved in metabolic pathways, influencing drug metabolism and efficacy. The compound's azaindole framework is known to contribute to its activity as a kinase inhibitor, which is vital in cancer treatment and other diseases .

Anticancer Potential

Research indicates that compounds similar to 3-Bromo-5-methyl-4-azaindole derivatives exhibit significant anticancer properties. For instance, azaindole derivatives have been shown to inhibit various kinases associated with cancer progression, including Aurora kinases and CHK1 . The potential of this compound as a lead in drug development targeting cancer cells is promising.

Antimicrobial Activity

In addition to anticancer properties, studies have indicated potential antimicrobial activity against various pathogens. Azaindole derivatives have demonstrated efficacy against parasitic diseases such as malaria and trypanosomiasis, highlighting the versatility of this compound class in combating infectious diseases .

Study on Kinase Inhibition

A study focused on the design of kinase inhibitors using azaindole frameworks highlighted the effectiveness of similar compounds in inhibiting specific kinases at low nanomolar concentrations. For example, one derivative showed an IC50 value of 14 nM against CHK1, emphasizing the potential potency of azaindole derivatives like 3-Bromo-5-methyl-4-azaindole .

Antiparasitic Activity

Research into indole-based compounds has revealed that certain derivatives exhibit excellent antiplasmodial activity against Plasmodium falciparum, with IC50 values in the low micromolar range while maintaining low cytotoxicity against human liver cell lines . This suggests that 3-Bromo-5-methyl-4-azaindole could be further explored for similar applications.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In vitro and in vivo testing : To assess the therapeutic potential and safety profile.

- Structure-activity relationship (SAR) studies : To optimize the compound's efficacy against specific targets.

- Exploration of synthetic analogs : To enhance biological activity or reduce side effects.

Q & A

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodology : GC-MS is critical for verifying ester integrity, as demonstrated in ethyl ester analyses of structurally similar compounds (e.g., lauric acid ethyl ester and oleic acid ethyl ester) . LC-MS and NMR (¹H/¹³C) confirm molecular weight and substituent positions. Contradictions in spectral data (e.g., overlapping peaks) are resolved by cross-referencing with high-resolution mass spectrometry (HRMS) or 2D NMR techniques like COSY/HSQC .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodology : In vitro assays for enzyme inhibition (e.g., kinase or receptor binding) are recommended. For example, azaindole derivatives are often screened against PKA or GABA receptors using fluorescence polarization or radioligand displacement assays . Dose-response curves (IC₅₀ values) and cytotoxicity studies (MTT assay) establish preliminary activity and safety profiles.

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve structural ambiguities in brominated azaindole derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Challenges like disordered bromine atoms or twinned crystals are addressed via iterative refinement, high-resolution data collection (e.g., synchrotron sources), and validation with R-factor convergence metrics . Comparative analysis with databases (e.g., Cambridge Structural Database) resolves bond-length/angle discrepancies.

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Bromine's electronegativity enhances oxidative addition in palladium-catalyzed reactions. Researchers should optimize ligand systems (e.g., XPhos for steric hindrance) and base selection (K₂CO₃ vs. Cs₂CO₃) to mitigate side reactions. Kinetic studies (e.g., monitoring via ¹⁹F NMR for fluorinated analogs) and DFT calculations predict regioselectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Methodology : Scale-up introduces impurities from residual catalysts or solvent interactions. Techniques include:

- Chromatography-free purification : Acid/base washes to remove Pd residues.

- Chiral resolution : Use of Evans auxiliaries or enzymatic catalysis for stereocontrol.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. The bromine atom’s hydrophobic interactions and the ester group’s hydrogen-bonding capacity are analyzed using electrostatic potential maps. QSAR models correlate substituent effects (e.g., methyl vs. chloro analogs) with activity .

Contradiction Analysis and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Resolution : For NMR, quadrupolar broadening from bromine may obscure signals. Use deuterated solvents (e.g., DMSO-d₆) and elevated temperatures to reduce viscosity. Compare experimental IR spectra (e.g., carbonyl stretches) with computational predictions (Gaussian software) to validate assignments .

Q. What steps mitigate low yields in multi-step syntheses involving brominated intermediates?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。